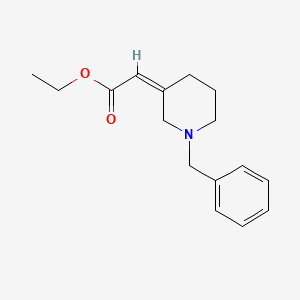

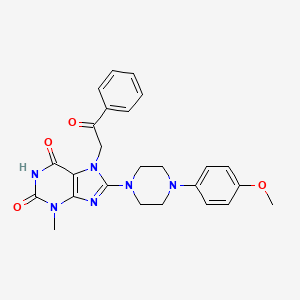

![molecular formula C13H15NO2 B3012837 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one CAS No. 1384427-80-8](/img/structure/B3012837.png)

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one

Vue d'ensemble

Description

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one is a chemical compound with the molecular formula C13H15NO2 . It is a part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one and similar compounds has been a subject of research due to their biological significance . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .Chemical Reactions Analysis

The chemical reactions involving 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one are typically centered around the construction of the 8-azabicyclo[3.2.1]octane scaffold . For example, asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system have been reported .Applications De Recherche Scientifique

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for a family of compounds known as tropane alkaloids . These alkaloids exhibit a wide range of intriguing biological activities. Researchers worldwide have been captivated by the challenge of preparing this fundamental structure in a stereoselective manner. Most approaches involve constructing an acyclic starting material with the necessary stereochemical information, enabling controlled formation of the bicyclic scaffold. However, alternative methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .

Nematicidal Activity

While not as widely explored as tropane alkaloid synthesis, 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one has shown promise as a nematicidal agent . Nematodes (tiny worms) cause significant damage to crops, affecting agricultural productivity. Researchers have investigated the compound’s potential to combat nematode infestations. Further studies are needed to optimize its efficacy and safety for practical use in agriculture .

Natural Product Synthesis

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one has caught the attention of natural product chemists. Its intriguing structure resembles motifs found in various natural products. Researchers aim to synthesize these natural compounds by leveraging the bicyclic scaffold as a key intermediate.

Remember, the world of chemistry is vast, and this compound’s potential applications continue to unfold. Whether it’s battling nematodes, designing drugs, or contributing to materials science, 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one keeps scientists on their toes! 🧪🔬🌱

Mécanisme D'action

Target of Action

The primary target of “3-Benzyl-6-oxa-3-azabicyclo[32The compound’s structure is similar to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors in the nervous system .

Mode of Action

The exact mode of action of “3-Benzyl-6-oxa-3-azabicyclo[32Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically bind to their targets and modulate their activity, leading to changes in cellular signaling .

Biochemical Pathways

The specific biochemical pathways affected by “3-Benzyl-6-oxa-3-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters .

Result of Action

The specific molecular and cellular effects of “3-Benzyl-6-oxa-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may have a wide array of biological activities.

Propriétés

IUPAC Name |

3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13-11-7-14(8-12(13)16-9-11)6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDULSMHAKPJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COC(C2=O)CN1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

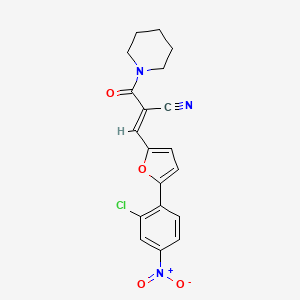

![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)

![8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B3012763.png)

![6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012765.png)

![5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3012766.png)

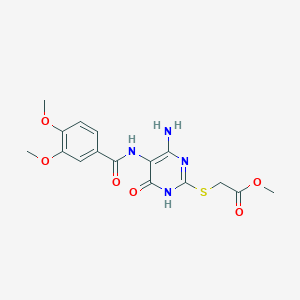

![2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012771.png)

![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)